molecular formula C14H25NO3 B2595532 3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one CAS No. 1421513-74-7

3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one

Cat. No.: B2595532
CAS No.: 1421513-74-7
M. Wt: 255.358
InChI Key: RELWGDCPEMGUAY-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one is a chemical compound with the molecular formula C14H25NO3

Preparation Methods

The synthesis of 3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one involves several steps. One common method includes the reaction of cyclohexyl bromide with morpholine in the presence of a base to form 3-cyclohexylmorpholine. This intermediate is then reacted with formaldehyde and a suitable catalyst to yield the final product .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

3-Cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-Cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

3-Cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one can be compared with similar compounds such as:

    3-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-4-yl]propan-1-one: This compound has a piperidine ring instead of a morpholine ring, which can lead to different biological activities and chemical properties.

    3-Cyclohexyl-1-[3-(hydroxymethyl)pyrrolidin-4-yl]propan-1-one:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c16-10-13-11-18-9-8-15(13)14(17)7-6-12-4-2-1-3-5-12/h12-13,16H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELWGDCPEMGUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCOCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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